3-(クロロメチル)ベンゾフラン

概要

説明

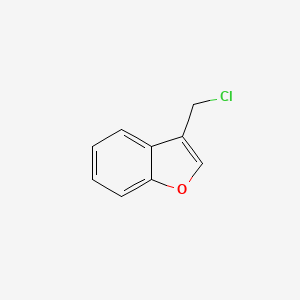

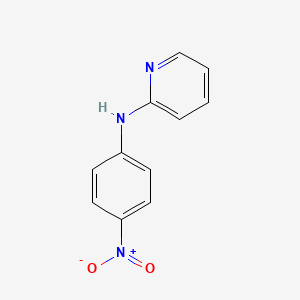

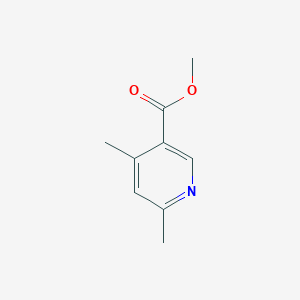

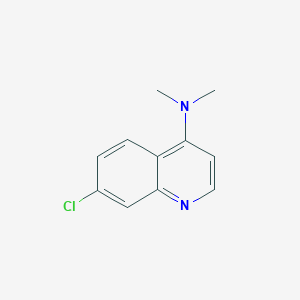

3-(Chloromethyl)benzofuran is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofurans can be prepared by various methods in the laboratory . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)benzofuran is a benzofuran ring with a chloromethyl group attached . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions . For example, a series of new potent antiviral benzofuran derivatives can be synthesized by naturally occurring furanone compounds .科学的研究の応用

抗癌研究

3-(クロロメチル)ベンゾフラン: は、その構造がベンゾフラン化合物と類似しており、ベンゾフラン化合物は生物活性で知られているため、抗癌研究で有望視されています。 ベンゾフラン骨格は、さまざまなヒト癌細胞株に対して阻害活性を有することが判明しています 。研究者らは、抗癌剤として作用する可能性のある3-(クロロメチル)ベンゾフランの誘導体を調査しています。

抗菌用途

この化合物は、抗菌活性を有する新規フラン誘導体の合成において重要な役割を果たしています 。これらの誘導体は、薬剤耐性菌株との闘いにおいて極めて重要であり、抗菌薬を開発するための新たな経路を提供しています。

材料科学

材料科学では、3-(クロロメチル)ベンゾフラン誘導体は、複雑な有機化合物を合成する際の中間体として使用できます。 クロロメチル基による反応性により、新素材の開発に不可欠なさまざまな化学反応に適しています .

環境科学

3-(クロロメチル)ベンゾフランに関連するベンゾフラン誘導体は、その抗菌特性について研究されており、水処理や汚染制御などの環境用途に役立ちます .

分析化学

ベンゾフラン誘導体の構造的特徴により、分析化学において、生体分子の蛍光標識、金属イオン検出、およびpH検出に役立ちます。これらは、さまざまな研究および診断用途において重要です .

生化学

生化学では、3-(クロロメチル)ベンゾフランに関連するベンゾフランコアは、その広範な生物活性により、特権的な構造です。 これは、抗菌剤の設計と、異なる臨床的に承認された標的に対するその作用機序の理解のために研究されています .

作用機序

Target of Action

3-(Chloromethyl)benzofuran, like other benzofuran derivatives, has been shown to have a wide range of biological activities . The primary targets of these compounds are often associated with their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For instance, some benzofuran derivatives have been developed and utilized as anticancer agents .

Mode of Action

Benzofuran derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some benzofuran derivatives have been found to inhibit PDE4B, an enzyme involved in inflammatory responses .

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways, leading to their downstream effects . For instance, some benzofuran derivatives have been shown to possess antioxidant activity, which involves the neutralization of reactive oxygen species . This can lead to a decrease in oxidative stress, which is associated with various diseases including cancer and neurodegenerative disorders .

Pharmacokinetics

The bioavailability of benzofuran derivatives can be improved through various synthetic modifications .

Result of Action

The result of the action of 3-(Chloromethyl)benzofuran would depend on its specific targets and mode of action. As mentioned, benzofuran derivatives have been associated with a wide range of biological activities . For instance, some benzofuran derivatives have shown antibacterial activities against E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa .

Safety and Hazards

将来の方向性

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide potential applications as medicinal drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research in this area is promising.

生化学分析

Biochemical Properties

3-(Chloromethyl)benzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to exhibit antimicrobial activity by interacting with microbial enzymes and disrupting their function . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. In the case of 3-(Chloromethyl)benzofuran, its chloromethyl group may enhance its reactivity and binding affinity to specific biomolecules.

Cellular Effects

3-(Chloromethyl)benzofuran influences various cellular processes and functions. Studies have shown that benzofuran derivatives can affect cell signaling pathways, gene expression, and cellular metabolism . For example, they may inhibit the rapid influx of sodium ions in myocardial conduction fibers, thereby affecting heart function . Additionally, 3-(Chloromethyl)benzofuran may exhibit cytotoxic effects on certain cancer cell lines, leading to apoptosis or cell cycle arrest.

Molecular Mechanism

The molecular mechanism of action of 3-(Chloromethyl)benzofuran involves its interaction with specific biomolecules at the molecular level. It may bind to enzymes, leading to their inhibition or activation . For instance, benzofuran derivatives have been shown to inhibit microbial enzymes, thereby exerting antimicrobial effects . Additionally, 3-(Chloromethyl)benzofuran may modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Chloromethyl)benzofuran may change over time. Its stability and degradation can influence its long-term effects on cellular function. For example, benzofuran derivatives have been shown to exhibit antimicrobial activity over extended periods, suggesting their potential for long-term therapeutic use . The stability of 3-(Chloromethyl)benzofuran in different experimental conditions needs to be thoroughly investigated to understand its temporal effects.

Dosage Effects in Animal Models

The effects of 3-(Chloromethyl)benzofuran can vary with different dosages in animal models. Studies have shown that benzofuran derivatives can exhibit dose-dependent effects on various physiological processes . For instance, higher doses of benzofuran derivatives may lead to toxic or adverse effects, while lower doses may exhibit therapeutic benefits. It is crucial to determine the optimal dosage of 3-(Chloromethyl)benzofuran to maximize its therapeutic potential while minimizing any adverse effects.

Metabolic Pathways

3-(Chloromethyl)benzofuran is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, benzofuran derivatives have been shown to participate in oxidative pathways, leading to the production of reactive oxygen species and subsequent cellular responses . Understanding the metabolic pathways of 3-(Chloromethyl)benzofuran is essential for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-(Chloromethyl)benzofuran within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins, influencing its localization and accumulation . For instance, benzofuran derivatives have been shown to be distributed in various cellular compartments, including the cytoplasm and mitochondria . The transport and distribution of 3-(Chloromethyl)benzofuran need to be thoroughly investigated to understand its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 3-(Chloromethyl)benzofuran can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, benzofuran derivatives have been shown to localize in the mitochondria, where they may exert their effects on cellular metabolism and energy production . Understanding the subcellular localization of 3-(Chloromethyl)benzofuran is crucial for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

3-(chloromethyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKFWYXZNWRCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497452 | |

| Record name | 3-(Chloromethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67713-99-9 | |

| Record name | 3-(Chloromethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]ethoxy]acetyl fluoride](/img/structure/B1610511.png)